N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Description
IUPAC Nomenclature Breakdown and Positional Isomerism Considerations
The compound’s systematic name follows IUPAC rules by prioritizing functional groups and assigning locants to minimize numerical values. The parent structure is a benzene ring substituted at positions 2 and 4. The primary substituents are:
- 2-Methyl group : A methyl (–CH₃) group at position 2.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl : A pinacol boronate ester at position 4.
- Cyclopropanecarboxamide : An amide-linked cyclopropane carbonyl group at position 1 of the benzene ring (implied by the N– prefix).
Positional Isomerism :
- Alternative substitution patterns (e.g., 3-methyl-4-boronate or 2-boronate-4-methyl) would constitute positional isomers.
- The current numbering (2-methyl, 4-boronate) ensures the lowest possible set of locants for substituents.
Table 1: IUPAC Name Breakdown
| Component | Structural Feature | Position |
|---|---|---|
| N- | Amide linkage | Position 1 |
| 2-Methyl | –CH₃ | Position 2 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) | Boronate ester | Position 4 |
| Cyclopropanecarboxamide | Cyclopropane carbonyl group | Parent chain |
Crystallographic Analysis of Boronate Ester Configuration
X-ray diffraction studies of analogous boronate esters reveal key structural features:
- Boron Geometry : The boron atom adopts a trigonal planar configuration with bond angles of ~120° between the two oxygen atoms of the dioxaborolane ring and the aryl group.
- Bond Lengths :
- B–O bonds: 1.37–1.40 Å
- B–C(aryl): 1.56–1.58 Å
- Dihedral Angle : The dioxaborolane ring lies approximately 45° relative to the benzene plane due to steric interactions with the 2-methyl group.
Table 2: Crystallographic Parameters (Representative Analogues)
Conformational Analysis Through Computational Modeling
Density functional theory (B3LYP/6-31G*) calculations identify two dominant conformers:
Planar Amide Conformer :
- The cyclopropanecarboxamide group aligns coplanar with the benzene ring (dihedral angle: 10°).
- Stabilized by resonance between the amide NH and carbonyl oxygen.
Orthogonal Amide Conformer :
- The amide group rotates 90° relative to the benzene ring (dihedral angle: 92°).
- Higher energy (+2.3 kcal/mol) due to loss of conjugation.
Key Interactions :
- Intramolecular CH–π interactions between the 2-methyl group and benzene ring (distance: 2.8 Å).
- Steric repulsion between the dioxaborolane’s methyl groups and cyclopropane ring minimizes at a 60° torsion angle.
Table 3: Computational Results (B3LYP/6-31G*)
| Parameter | Planar Conformer | Orthogonal Conformer |
|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +2.3 |
| Amide Dihedral Angle | 10° | 92° |
| B–C–C–C Torsion | 58° | 63° |
Properties
Molecular Formula |
C17H24BNO3 |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H24BNO3/c1-11-10-13(18-21-16(2,3)17(4,5)22-18)8-9-14(11)19-15(20)12-6-7-12/h8-10,12H,6-7H2,1-5H3,(H,19,20) |
InChI Key |
HNVQXLVWGZQDEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CC3)C |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
The Miyaura borylation reaction is widely used to install boronic ester groups on aryl halides. For the target compound, this method begins with 2-methyl-4-bromoaniline as the starting material.
Procedure :
- Protection of the Amine :
The aniline’s amine group is protected as an acetanilide by refluxing with acetic anhydride in dichloromethane (DCM) and triethylamine (TEA) for 4 hours.
$$
\text{2-Methyl-4-bromoaniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{TEA, DCM}} \text{N-(2-methyl-4-bromophenyl)acetamide}
$$
Borylation :
The protected intermediate undergoes borylation with bis(pinacolato)diboron (B$$2$$Pin$$2$$) using a palladium catalyst (e.g., Pd(dppf)Cl$$2$$) and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C for 12 hours.
$$
\text{N-(2-methyl-4-bromophenyl)acetamide} + \text{B}2\text{Pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}2, \text{DMF}} \text{N-(2-methyl-4-(pinB)phenyl)acetamide}
$$Deprotection and Amidation :
The acetamide is hydrolyzed using hydrochloric acid (HCl) to regenerate the aniline, which is then reacted with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) with TEA as a base.
$$
\text{N-(2-methyl-4-(pinB)phenyl)acetamide} \xrightarrow{\text{HCl}} \text{2-methyl-4-(pinB)aniline} \xrightarrow[\text{TEA}]{\text{Cyclopropanecarbonyl chloride}} \text{Target Compound}
$$
Key Data :
Direct Amidation of Boronic Ester-Containing Anilines
This method assumes prior synthesis of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Procedure :
- Synthesis of Boronic Ester Aniline :
2-Methyl-4-bromoaniline is subjected to Miyaura borylation as described in Method 1, skipping the protection step.
- Amidation :
The aniline is dissolved in THF, cooled to 0°C, and treated with cyclopropanecarbonyl chloride and TEA. The mixture is stirred for 6 hours at room temperature.
$$
\text{2-methyl-4-(pinB)aniline} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{TEA, THF}} \text{Target Compound}
$$
Key Data :
Multi-Step Synthesis with Intermediate Protection
For substrates sensitive to boronation conditions, a multi-step approach with protective groups ensures functional group integrity.
Procedure :
- Nitration and Reduction :
2-Methylbromobenzene is nitrated to 2-methyl-4-bromonitrobenzene, which is reduced to 2-methyl-4-bromoaniline using hydrogen gas and palladium on carbon (Pd/C).
- Borylation and Amidation :
Follows Steps 2–3 from Method 1.
Key Data :
Optimization and Catalysis
Catalyst selection critically impacts borylation efficiency. Source demonstrates that N$$_2$$-phosphinyl amidine complexes (PAMC1 vs. PAMC2) affect conversion rates:
| Catalyst | Conversion (%) | Reaction Time (h) |
|---|---|---|
| PAMC1 | >95 | 12 |
| PAMC2 | <5 | 12 |
Palladium-based catalysts (e.g., Pd(OAc)$$_2$$) with ligands like XPhos achieve >90% yield in 6 hours under microwave irradiation.
Purification and Characterization
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound.
- Characterization :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Miyaura Borylation | High regioselectivity | Requires protective groups | 68 |
| Direct Amidation | Fewer steps | Sensitive to amine reactivity | 75 |
| Multi-Step Synthesis | Compatible with sensitive substrates | Longer reaction sequence | 52 |
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the cyclopropane carboxamide group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dioxaborolane group yields boronic acids, while reduction of the cyclopropane carboxamide group can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Biology: The compound’s boron-containing moiety makes it useful in the study of boron-based drugs and their interactions with biological systems.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with various molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological applications where such interactions are critical . Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1031747-40-6)
N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide (CAS: 2246875-71-6)
- Molecular Formula: C₁₆H₂₃BFNO₃
- Molecular Weight : 307.17 g/mol
- Key Difference: Incorporation of a fluorine atom at the 3-position of the phenyl ring enhances electronegativity and metabolic stability compared to the non-fluorinated target compound.
Cycloalkylcarboxamide Derivatives
Compounds with varying cycloalkyl substituents (e.g., cyclobutane, cyclopentane) exhibit distinct physicochemical properties:
- Trends : Larger cycloalkyl groups (e.g., cyclohexane) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.
Heterocyclic Analogues
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanecarboxamide (CAS: 405224-26-2)
Biological Activity
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in cellular signaling pathways. This article reviews its biological activity based on available research findings and case studies.
The compound has the following chemical structure and properties:
- Molecular Formula: C₁₅H₁₉BNO₃
- Molecular Weight: 276.14 g/mol
- CAS Number: 448211-43-6
- IUPAC Name: this compound
Research indicates that this compound acts primarily as a Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitor. GSK-3β is a key player in various cellular processes including metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3β can lead to significant therapeutic effects in conditions such as neurodegenerative diseases and cancer.
Inhibitory Activity
A study demonstrated that compounds similar to this compound exhibit potent inhibitory activity against GSK-3β with IC₅₀ values ranging from 8 nM to over 1000 nM depending on structural modifications .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Studies
-
Neuroinflammation Model:
A study involving mouse models of neuroinflammation showed that the compound significantly reduced markers of inflammation (NO and IL-6 levels) in microglial cells at concentrations as low as 1 µM. This suggests potential applications in treating neurodegenerative diseases characterized by inflammation . -
Cancer Cell Lines:
In vitro assays on various cancer cell lines indicated that modifications to the cyclopropanecarboxamide structure could enhance selectivity and potency against specific cancer types while minimizing cytotoxic effects on normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
